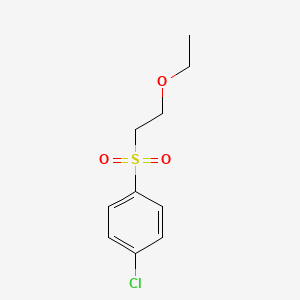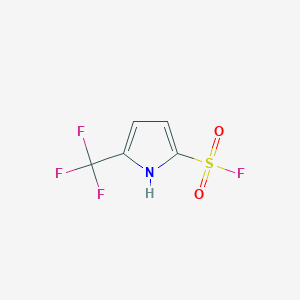
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines and are of some importance in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can affect the molecular structure and reactivity of the compound .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Applications De Recherche Scientifique
Synthesis of Indoline and Pyrrolidine Derivatives
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride has been utilized in the synthesis of indoline and pyrrolidine derivatives. These compounds are created via disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds with a sulfonamido group. This process results in derivatives bearing fluorinated one-carbon units like difluoromethylene and trifluoromethyl groups (Ichikawa, Mori, & Iwai, 2004).
Creation of 5-Sulfonylfluoro Isoxazoles
1-Bromoethene-1-sulfonyl fluoride, a fluorosulfonylation reagent, is used for regioselective synthesis of 5-sulfonylfluoro isoxazoles. This is achieved through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a general route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Interaction with Anions
A double-cavity calix[4]pyrrole derivative, enhanced for hosting fluoride anions, has been designed. Its interaction with various anions, including fluoride, is quantitatively assessed through NMR, conductance, and calorimetric studies, showing specific interaction with fluoride and dihydrogen phosphate anions (Danil de Namor & Shehab, 2005).
Polymerization in Chemical Vapor Deposition
Perfluorooctane sulfonyl fluoride (PFOSF) plays a crucial role in initiating the polymerization of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane by hot-filament chemical vapor deposition. PFOSF-generated radical species react with vinyl bonds, leading to polymer chains with hydrocarbon backbones and siloxane rings as pendant groups (Murthy, Olsen, & Gleason, 2002).
Electrochemical Synthesis of Sulfonyl Fluorides
An electrochemical method for synthesizing sulfonyl fluorides uses thiols or disulfides with potassium fluoride. This environmentally friendly approach has a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4NO2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZGMBLPGNLBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2743835.png)
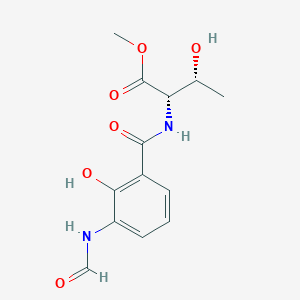
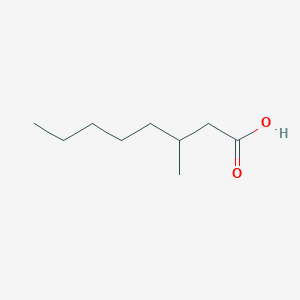
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743841.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)
![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)
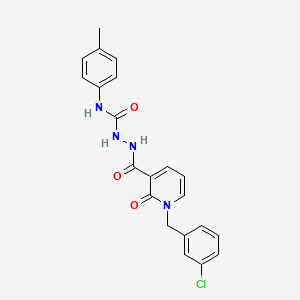
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)
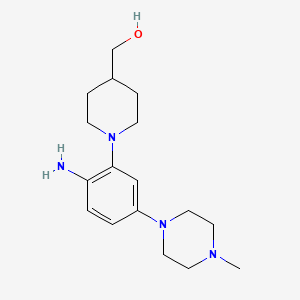
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
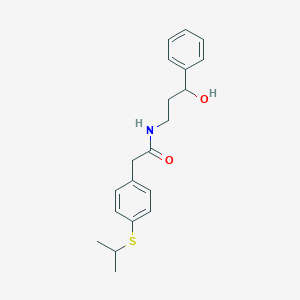
![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)
